1-(1-naphthoyl)-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzimidazol-1-yl(naphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c21-18(20-12-19-16-10-3-4-11-17(16)20)15-9-5-7-13-6-1-2-8-14(13)15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJDRDKXAHFYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1 Naphthoyl 1h Benzimidazole and Its Analogs
Retrosynthetic Analysis of 1-(1-naphthoyl)-1H-benzimidazole
A retrosynthetic analysis of the target molecule, this compound, provides a logical roadmap for its synthesis by breaking it down into simpler, commercially available starting materials. The primary disconnection strategy involves cleaving the amide bond at the N-1 position of the benzimidazole (B57391) ring.
This initial disconnection reveals two key synthons: the benzimidazole anion and a 1-naphthoyl cation. These synthons correspond to the synthetic equivalents of benzimidazole and a reactive derivative of 1-naphthoic acid, such as 1-naphthoyl chloride.
A further retrosynthetic step can be applied to the benzimidazole core itself. Disconnection of the C-N bonds within the imidazole (B134444) ring leads back to ortho-phenylenediamine and a one-carbon source, such as formic acid or a derivative thereof. This two-step retrosynthetic approach outlines a convergent synthesis, where the benzimidazole ring is first constructed and then subsequently acylated with the naphthoyl moiety.

Classical and Contemporary Approaches for Benzimidazole Ring Construction
The formation of the benzimidazole ring is a cornerstone of this synthesis, and numerous methods have been developed over the years, ranging from classical high-temperature condensations to more modern, milder approaches.
Condensation Reactions Involving ortho-Phenylenediamines and Precursors
The most prevalent and versatile method for benzimidazole synthesis involves the condensation of an ortho-phenylenediamine with a variety of one-carbon electrophiles. scholarsresearchlibrary.com This approach offers a high degree of flexibility in introducing substituents at the 2-position of the benzimidazole ring.
Commonly used one-carbon sources include carboxylic acids, aldehydes, orthoesters, and nitriles. nih.govnih.gov The reaction with carboxylic acids, often carried out under acidic conditions and at elevated temperatures, is a classic method. rsc.org For instance, the condensation of o-phenylenediamine (B120857) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature water conditions can afford the corresponding 2-substituted benzimidazole. nih.gov
The use of aldehydes as the one-carbon source is also widespread and can be facilitated by various catalytic systems. lookchem.com These reactions often proceed through an initial Schiff base formation, followed by cyclization and oxidation. A variety of oxidants, including air, iodine, and sodium metabisulfite, have been employed to promote the final aromatization step. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield. lookchem.comresearchgate.net
| Catalyst/Reagent | Precursor | Conditions | Yield | Reference |
| Ammonium chloride | Carbonyl compounds | Room Temperature, CHCl3 | 75-94% | researchgate.net |
| VOSO4 | Aldehydes | Mild conditions | High | lookchem.com |
| TiCl3OTf | Aldehydes | Mild conditions | Good to excellent | lookchem.com |
| Al2O3/CuI/PANI nanocomposite | Aldehydes | Mild conditions | Excellent | lookchem.com |
| Sodium metabisulfite | Aldehydes | Ethanol | 62-72% | rsc.orgresearchgate.net |
| None (Solvent-free) | Aldehydes | 140°C | 55-92% | |
| Alumina | Aldehydes | Microwave irradiation | Moderate to good |
Phillips-Ladenburg Type Reactions for Benzimidazole Scaffold Formation
The Phillips-Ladenburg reaction is a specific and historically significant method for benzimidazole synthesis that involves the condensation of ortho-phenylenediamines with carboxylic acids in the presence of a mineral acid, such as hydrochloric acid. This reaction typically requires heating to drive the dehydration and cyclization process. The initial step is the formation of a mono-acylated intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring. While effective, this method can sometimes require harsh conditions, which may not be suitable for sensitive substrates.
Weidenhagen Reaction and its Variants
The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of ortho-phenylenediamines with aldehydes or ketones. A key feature of this reaction is the in-situ oxidation of the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. This oxidation can be achieved using various oxidizing agents, including copper(II) salts. The Weidenhagen reaction and its modifications represent a significant strategy for accessing a wide array of benzimidazole derivatives.
Strategies for N-1 Naphthoylation and Other N-Substitutions
Once the benzimidazole ring is formed, the final step in the synthesis of this compound is the introduction of the 1-naphthoyl group at the N-1 position. This is typically achieved through an acylation reaction.
Acylation Reactions for Naphthoyl Moiety Incorporation
N-acylation of benzimidazoles is a common transformation used to introduce a variety of functional groups. For the synthesis of the target molecule, the acylation is specifically a naphthoylation. This can be effectively carried out by reacting the pre-formed benzimidazole with a reactive derivative of 1-naphthoic acid, most commonly 1-naphthoyl chloride.
The reaction is typically performed in the presence of a base to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include triethylamine, pyridine, or potassium carbonate. The reaction solvent is usually an aprotic solvent like dichloromethane, chloroform, or dimethylformamide. The use of microwave irradiation has been shown to accelerate N-acylation reactions in some cases, leading to shorter reaction times and improved yields. researchgate.net
An analogous procedure involves the acylation of indoles, where the indole (B1671886) is treated with a base such as potassium hydroxide (B78521) in DMSO, followed by the addition of the acyl chloride. This method can be adapted for the N-naphthoylation of benzimidazole.
| Reagent | Substrate | Base | Conditions | Outcome |
| 1-Naphthoyl chloride | Benzimidazole | Pyridine | - | N-1 Naphthoylation |
| Substituted halides | 6-substituted 1H-benzimidazole | Potassium carbonate | Conventional heating or microwave | N-1 Substitution |
| Phenylacetic acids | Benzimidazoles | Pyridine (with CuBr catalyst) | - | N-acylation |
Alkylation Procedures for Diverse N-1 Substituents
The introduction of diverse substituents at the N-1 position of the benzimidazole ring is a key strategy for modulating the pharmacological properties of these compounds. A variety of alkylation procedures have been developed to achieve this structural diversity.
One common method involves the reaction of a pre-formed benzimidazole derivative with an alkyl halide in the presence of a base. For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared from the corresponding 1H-benzimidazole and substituted halides using potassium carbonate as the base. nih.gov This reaction can be performed using conventional heating or microwave irradiation, with the latter significantly reducing reaction times from hours to minutes. nih.gov Similarly, N-alkylation of benzimidazoles and imidazoles has been successfully carried out using various alkyl halides in an aqueous basic medium containing sodium dodecyl sulfate (B86663) (SDS). lookchem.com The use of SDS helps to overcome solubility issues, leading to high yields of the N-1 alkylated products in shorter reaction times. lookchem.com For less reactive alkyl halides, moderate heating (55-60°C) is required to facilitate the reaction. lookchem.com
Another approach involves a one-pot synthesis where the N-1 substituent is introduced concurrently with the formation of the benzimidazole ring. For example, 2-aryl-1-arylmethyl-1H-benzimidazoles can be synthesized in a one-pot reaction from o-phenylenediamine, an aromatic aldehyde, and an arylmethyl halide. researchgate.net
The choice of solvent and reaction conditions plays a crucial role in the efficiency of N-alkylation. While polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used, greener alternatives are being explored. lookchem.com An aqueous medium with a surfactant like SDS provides a more sustainable route for N-alkylation. lookchem.com
The following table summarizes various N-1 alkylation reactions for benzimidazole derivatives:
| Benzimidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 6-chloro-1H-benzimidazole | Substituted halides | K₂CO₃ | - | Microwave | N-substituted 6-chloro-1H-benzimidazole | 40-99 | nih.gov |
| 6-nitro-1H-benzimidazole | Substituted halides | K₂CO₃ | - | Microwave | N-substituted 6-nitro-1H-benzimidazole | 40-99 | nih.gov |
| Benzimidazole | Benzyl bromide | NaOH/SDS | Water | Room Temp | 1-Benzyl-1H-benzimidazole | 96 | lookchem.com |
| 2-Methylbenzimidazole | Benzyl bromide | NaOH/SDS | Water | Room Temp | 1-Benzyl-2-methyl-1H-benzimidazole | 94 | lookchem.com |
| Imidazole | Cetyl bromide | NaOH/SDS | Water | 60°C | 1-Cetyl-1H-imidazole | 95 | lookchem.com |
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound and its derivatives. Transition metal-catalyzed reactions, green chemistry principles, and advanced synthetic techniques like microwave and ultrasound irradiation are key areas of development.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling for Naphthyl Substitution)
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, enabling the introduction of various substituents onto the benzimidazole or naphthyl rings. researchgate.net The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly valuable tool for creating aryl-alkyne linkages. derpharmachemica.combeilstein-journals.org
A notable application of this reaction is the synthesis of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. researchgate.net This method avoids the need for protecting the benzimidazole NH group during the coupling process. researchgate.net Similarly, new benzimidazole derivatives have been synthesized by first preparing 2-(6-bromo-2-naphthyl)-1H-benzimidazole, which is then subjected to a Sonogashira coupling with an appropriate terminal alkyne. derpharmachemica.comresearchgate.net This strategy allows for the introduction of an acetylene (B1199291) linkage at the 6-position of the naphthalene (B1677914) ring. derpharmachemica.comresearchgate.net
The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. beilstein-journals.org However, copper-free Sonogashira reactions have also been developed, which can be advantageous in certain contexts. beilstein-journals.orgnih.gov
The following table provides examples of Sonogashira coupling reactions used in the synthesis of benzimidazole derivatives:
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| 2-(6-Bromo-2-naphthyl)-1H-benzimidazole | 6-Ethynyl-4,4-dimethylthiochroman | Pd/Cu | Amine | - | 2-(6-((4,4-Dimethylthiochroman-6-yl)ethynyl)naphthalen-2-yl)-1H-benzo[d]imidazole | 92 | derpharmachemica.com |
| 2-(6-Chloropyridin-3-yl)-1H-benzimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 2-(6-(Phenylethynyl)pyridin-3-yl)-1H-benzimidazole | 95 | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comsphinxsai.com Key strategies include the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. bohrium.comchemmethod.com
Water is an ideal green solvent, and several methods for benzimidazole synthesis have been developed in aqueous media. jksus.org For instance, the condensation of o-phenylenediamines with aldehydes can be carried out in water using surfactants to facilitate the reaction. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer another green alternative to traditional organic solvents. mdpi.comnih.gov A DES formed from choline (B1196258) chloride and o-phenylenediamine can act as both the solvent and a reactant in the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. nih.gov
The use of recyclable catalysts is another cornerstone of green benzimidazole synthesis. doi.org Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have been employed as a reusable catalyst for the one-pot synthesis of benzimidazole derivatives under ultrasonic irradiation. doi.org Similarly, copper-Schiff base complexes immobilized on MCM-41 have been used as efficient and recyclable catalysts. tandfonline.comresearchgate.net
Solvent-free reaction conditions, often achieved through grinding or microwave irradiation, represent a significant step towards sustainable synthesis by eliminating the need for solvents altogether. globalresearchonline.netumich.edu
Microwave-Assisted and Ultrasonic Synthetic Enhancements
Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netjocpr.com
Microwave-assisted synthesis has been widely applied to the preparation of benzimidazole derivatives. nih.govsemanticscholar.orgresearchgate.net For example, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, significantly reducing reaction times. nih.govchemmethod.com The synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives via Sonogashira coupling is also significantly faster and higher yielding when performed under microwave conditions. researchgate.net
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. researchgate.netdoi.org The synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes can be effectively achieved using ultrasound in the presence of a catalyst like ZnFe₂O₄ or Cu-Schiff base complexes on MCM-41. doi.orgtandfonline.comresearchgate.net This method offers advantages such as short reaction times and high yields. doi.org A sustainable, solvent- and metal-free synthesis of CF₃-substituted benzo researchgate.netjksus.orgimidazo[1,2-a]pyrimidine derivatives has been developed using sonochemistry. acs.org
Derivatization Strategies for Structural Modification of this compound Scaffold
Further modification of the this compound scaffold can be achieved by targeting the benzimidazole core itself, allowing for the introduction of additional functional groups and the exploration of a wider chemical space.
Modifications on the Benzimidazole Core
The benzimidazole core offers several positions for derivatization, with the C2 position being a primary target for modification. While many synthetic methods build the C2-substituted benzimidazole from the outset, direct C2-functionalization of a pre-formed benzimidazole ring is also possible.
One innovative approach involves the enantioselective C2-allylation of benzimidazoles. nih.govmit.edu This method utilizes electrophilic N-OPiv benzimidazoles and 1,3-dienes as nucleophile precursors in a copper-hydride catalyzed reaction. nih.govmit.edu This strategy reverses the inherent selectivity for N-allylation and provides access to chiral C2-allylated benzimidazoles with high stereoselectivity. nih.gov
Transition metal-catalyzed C-H activation is another powerful strategy for the direct functionalization of the benzimidazole core. Nickel-catalyzed C-H arylation of imidazoles with phenol (B47542) derivatives has been reported, offering a direct route to C-aryl substituted imidazoles. researchgate.net Such methods hold promise for the direct arylation of the benzimidazole moiety in the this compound scaffold.
Functionalization of the Naphthoyl Moiety
The naphthoyl moiety of this compound presents a versatile platform for structural modification. The naphthalene ring system, being an electron-rich aromatic structure, is amenable to various chemical transformations, particularly electrophilic substitution reactions. The position of substitution on the naphthalene rings is directed by the electronic effects of the carbonyl group and the inherent reactivity of the α- and β-positions of the naphthalene core.
Common functionalization strategies for the naphthoyl group include nitration, halogenation, and Friedel-Crafts reactions. These modifications can introduce a range of substituents that can modulate the electronic properties, steric profile, and potential biological activity of the parent molecule. For instance, the introduction of nitro groups can serve as a precursor for further functionalization, such as reduction to an amino group, which can then be derivatized.
Research into related benzimidazole structures highlights the importance of substituent effects on biological activity. While direct functionalization of the naphthoyl group in this compound is not extensively documented in readily available literature, the principles can be inferred from the chemistry of naphthalene and other N-aroylbenzimidazoles. The reactivity of the naphthalene ring allows for the introduction of various functional groups, which can be used to fine-tune the pharmacological profile of the molecule.
Table 1: Potential Functionalization Reactions of the Naphthoyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 1-(nitro-1-naphthoyl)-1H-benzimidazole |
| Halogenation | Br₂, FeBr₃ | 1-(bromo-1-naphthoyl)-1H-benzimidazole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(acyl-1-naphthoyl)-1H-benzimidazole |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-(alkyl-1-naphthoyl)-1H-benzimidazole |
| Sulfonation | H₂SO₄, SO₃ | 1-(sulfo-1-naphthoyl)-1H-benzimidazole |
Linker Chemistry and Scaffold Hybridization
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. rsc.org The this compound scaffold is a prime candidate for such approaches, offering distinct regions for chemical modification and connection to other molecular entities.
Linker Chemistry:
Linkers are crucial components that connect a biologically active molecule to another moiety, such as a carrier protein, a fluorescent tag, or another drug molecule, as seen in antibody-drug conjugates (ADCs). nih.govnih.gov The this compound structure can be adapted for linker attachment in several ways. For example, functional groups introduced onto the naphthoyl ring (as described in section 2.5.2) can serve as attachment points. An amino group, for instance, can be acylated to introduce a linker with a terminal reactive group for conjugation.
The linker itself can be designed to be cleavable or non-cleavable, depending on the desired application. nih.gov Cleavable linkers are designed to release the active molecule under specific physiological conditions, such as the low pH of lysosomes or the presence of certain enzymes. nih.gov Non-cleavable linkers result in the drug molecule remaining attached to its carrier. nih.gov
Scaffold Hybridization:
Scaffold hybridization aims to create novel chemical entities with improved or synergistic biological activities by fusing or linking different heterocyclic systems. rsc.org The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net
The hybridization of the this compound scaffold can be achieved by incorporating other heterocyclic rings. For example, the benzimidazole ring can be further annulated, or the naphthoyl moiety can be replaced by or linked to another heterocyclic system. Research on other benzimidazole derivatives has shown that hybridization with moieties like imidazole, thiazole, triazine, or quinazoline (B50416) can lead to potent antiproliferative agents. rsc.orgresearchgate.net These hybrid molecules can exhibit enhanced binding to biological targets by occupying multiple binding pockets or forming additional interactions. rsc.orgresearchgate.net
For example, studies have shown the synthesis of benzimidazo[1,5-a]imidazole and benzimidazo[1,2-c]thiazole scaffolds through C–H cycloamination from appropriately substituted benzimidazoles. rsc.org This highlights a potential pathway for elaborating the core benzimidazole structure of this compound into more complex, fused systems.
Table 2: Examples of Benzimidazole Scaffold Hybridization
| Hybrid Scaffold | Synthetic Strategy | Potential Biological Activity | Reference |
| Benzimidazo[1,5-a]imidazole | C–H cycloamination | Antiproliferative | rsc.orgresearchgate.net |
| Benzimidazo[1,2-c]thiazole | C–H cycloamination | Antiproliferative | rsc.orgresearchgate.net |
| Benzimidazotriazine | C–H cycloamination | Antiproliferative | rsc.orgresearchgate.net |
| Benzimidazo[1,2-c]quinazoline | C–H cycloamination | Antiproliferative | rsc.orgresearchgate.net |
| Benzimidazole-triazole hybrids | Various coupling reactions | Antimicrobial, Antiviral | researchgate.net |
| Benzimidazole-pyrazole hybrids | Various coupling reactions | Antimicrobial | researchgate.net |
Advanced Methodologies for Structural Elucidation of 1 1 Naphthoyl 1h Benzimidazole
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 0.001 atomic mass units. This precision allows for the determination of the elemental formula of the compound. ias.ac.in For 1-(1-naphthoyl)-1H-benzimidazole (C₁₈H₁₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is 273.1028. An HRMS measurement confirming this value would provide strong evidence for the assigned chemical formula.
ESI is a soft ionization technique that is well-suited for analyzing polar, medium-sized molecules. nih.gov In ESI-MS, this compound would be expected to show a strong signal for the protonated molecular ion, [M+H]⁺, at m/z 273.1. By inducing fragmentation (MS/MS), a characteristic pattern can be observed. The most likely fragmentation pathway involves the cleavage of the amide bond connecting the two ring systems. researchgate.netmiamioh.edu This would result in two primary fragment ions: the 1-naphthoyl cation and the protonated benzimidazole (B57391) fragment.
Table 3: Predicted ESI-MS Fragmentation Pattern for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 273.1 | [C₁₈H₁₂N₂O + H]⁺ | Protonated molecular ion (Parent Ion) |
| 155.1 | [C₁₁H₇O]⁺ | 1-Naphthoyl cation (from cleavage of N-C(O) bond) |
| 127.1 | [C₁₀H₇]⁺ | Naphthyl cation (from loss of CO from m/z 155) |
| 119.1 | [C₇H₇N₂]⁺ | Protonated benzimidazole (from cleavage of N-C(O) bond) |
MALDI is another soft ionization technique, though it is more commonly used for large biomolecules like proteins and polysaccharides. arabjchem.orgresearchgate.net The sample is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. youtube.com While direct MALDI-MS analysis of this compound is not prominently documented, research has shown that other benzimidazole derivatives can serve effectively as matrices for the analysis of small molecules. sdsu.edu This indicates that the benzimidazole scaffold possesses the requisite UV-absorbing properties for the MALDI process. Therefore, while less common than ESI for a molecule of this size, MALDI-MS could potentially be used for its analysis, likely yielding the protonated molecular ion [M+H]⁺.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the various functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the vibrational frequencies of different bonds and functional groups. For this compound, the FTIR spectrum reveals key absorptions that confirm its structural features.
The spectrum of benzimidazole-containing compounds typically shows characteristic bands for the imidazole (B134444) and benzene (B151609) rings. For instance, the N-H stretching vibrations in the imidazole ring of a free benzimidazole are generally observed in the range of 3200-2650 cm⁻¹. nih.gov However, in this compound, the substitution on the nitrogen atom of the imidazole ring would lead to the disappearance of the N-H stretching band.
The aromatic C-H stretching vibrations of both the benzimidazole and naphthalene (B1677914) ring systems are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings typically appear in the 1600-1450 cm⁻¹ range. researchgate.net A crucial feature for this compound is the carbonyl (C=O) stretching vibration of the naphthoyl group, which is expected to be a strong band in the region of 1700-1650 cm⁻¹. The C-N stretching vibrations of the benzimidazole ring are also characteristic and appear at specific frequencies.
Interactive Data Table: Characteristic FTIR Peaks for Benzimidazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (unsubstituted) | 3200-2650 | nih.gov |
| Aromatic C-H Stretch | 3113 | researchgate.net |
| C=O Stretch (naphthoyl) | ~1630-1680 | N/A |
| C=N Stretch | 1604 | researchgate.net |
| C=C Aromatic Stretch | 1449 | nih.gov |
Note: The exact positions of the peaks for this compound would require experimental data for the specific compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of benzimidazole derivatives shows characteristic peaks that can be used for identification. For instance, benzimidazole itself has characteristic Raman peaks at approximately 1015, 1265, and 1595 cm⁻¹. nih.govresearchgate.net
In the case of this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring systems of both the benzimidazole and naphthalene moieties. The carbonyl group of the naphthoyl substituent would also exhibit a characteristic Raman band. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign the experimental Raman shifts. nih.govresearchgate.net The enhancement of Raman signals can be achieved by adsorbing the molecule onto metallic nanostructures, a technique known as Surface-Enhanced Raman Spectroscopy (SERS). researchgate.netkangwon.ac.kr
Interactive Data Table: Characteristic Raman Shifts for Benzimidazole
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Ring Breathing Mode | ~1015 | nih.govresearchgate.net |
| C-H in-plane bend | ~1265 | nih.govresearchgate.net |
| Aromatic C=C stretch | ~1595 | nih.govresearchgate.net |
Note: This table represents characteristic peaks for the parent benzimidazole. The spectrum of this compound would have additional and shifted peaks due to the naphthoyl substituent.
Electronic Spectroscopy for Chromophore Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. It provides information about the chromophores, which are the parts of the molecule that absorb light in the UV-Vis region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be complex due to the presence of two major chromophoric systems: the benzimidazole ring and the naphthalene ring, connected by a carbonyl group. Benzimidazole and its derivatives typically exhibit four sets of absorption bands corresponding to π→π* electronic transitions. mdpi.com The parent 1H-benzimidazole shows absorption maxima around 245 nm, 271 nm, and 278 nm. nih.gov
The attachment of the naphthoyl group at the N1 position of the benzimidazole ring will significantly influence the electronic spectrum. The extended conjugation between the naphthalene and benzimidazole rings through the carbonyl group is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. The specific wavelengths of maximum absorbance (λmax) provide insights into the electronic structure and conjugation within the molecule.
Interactive Data Table: UV-Vis Absorption Maxima for Benzimidazole
| Solvent | λmax (nm) | Reference |
| Water | 245, 271, 278 | nih.gov |
| Acetonitrile (B52724) | ~275, ~282 | researchgate.net |
| THF | 248, 295 | mdpi.com |
Note: The absorption maxima for this compound would likely be at longer wavelengths due to the extended chromophore.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, bond angles, and torsion angles can be determined.
For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the naphthoyl group to the nitrogen of the benzimidazole ring and reveal the relative orientation of the two aromatic systems. In similar benzimidazole derivatives, the benzimidazole core is often found to be nearly planar. researchgate.net The crystal packing is typically stabilized by intermolecular interactions such as hydrogen bonds (if applicable), π-π stacking, and C-H···π interactions. researchgate.net While a specific crystal structure for this compound is not available in the provided search results, analysis of related structures provides insight into what might be expected. For example, in 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, the naphthalene fragment is out of plane with the benzimidazole core. researchgate.net
Interactive Data Table: Illustrative Crystallographic Parameters for a Benzimidazole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.3959 |
| b (Å) | 5.7085 |
| c (Å) | 24.8921 |
| α (°) | 90 |
| β (°) | 96.885 |
| γ (°) | 90 |
| Volume (ų) | 1325.5 |
| Z | 4 |
Note: This data is for a related compound, 1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one, and serves as an illustrative example. researchgate.net The actual parameters for this compound would need to be determined experimentally.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purification of synthesized compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of benzimidazole derivatives. researchgate.net In HPLC, the compound is passed through a column containing a stationary phase, and its separation is achieved based on its differential partitioning between the stationary and mobile phases. By using a suitable detector, such as a UV detector, the purity of the sample can be determined by observing the number and relative areas of the peaks in the chromatogram. A single, sharp peak is indicative of a high-purity compound.
Column chromatography is another widely used technique for the purification of benzimidazole derivatives on a preparative scale. researchgate.net In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. Different components of the mixture travel through the column at different rates, allowing for their separation and collection as purified fractions. The choice of solvent system (eluent) is critical for achieving good separation.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of the synthesis of this compound and for assessing its purity. nih.govijcrt.org This method relies on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.
Research Findings:
For benzimidazole derivatives, silica gel is commonly used as the stationary phase. nih.gov The choice of the mobile phase, a solvent system, is critical for achieving good separation. A common mobile phase for N-acylbenzimidazoles and related compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate. nih.govijpsm.com The ratio of these solvents can be adjusted to optimize the separation and the resulting Retention Factor (Rƒ) value. Visualization of the compound on the TLC plate is typically achieved under UV light, where the aromatic nature of the naphthoyl and benzimidazole rings allows for easy detection. nih.gov
While specific Rƒ values for this compound are not extensively reported in the literature, typical solvent systems for related benzimidazole derivatives are presented in the table below.
Table 1: Typical TLC Parameters for Benzimidazole Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |
| Silica Gel G | Ethyl Acetate: n-Hexane (3:5) | UV Light | nih.gov |
| Silica Gel G | Ethyl Acetate: n-Hexane (1:9) | UV Light | nih.gov |
| Silica Gel G | Acetate: Benzene (6:4) | Iodine Vapor | ijpsm.com |
| Silica Gel G | Toluene: Acetone (8:2) | Iodine Vapor | ijpsm.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides higher resolution and quantification capabilities for analyzing this compound. researchgate.netnih.gov
Research Findings:
Reversed-phase HPLC is the most common mode used for the analysis of benzimidazole derivatives. researchgate.netnih.govresearchgate.net In this setup, a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, is used with a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of acetonitrile and water, sometimes with modifiers like phosphoric acid or acetic acid to improve peak shape and resolution. researchgate.netsielc.com Detection is typically performed using a UV detector, as the compound possesses strong chromophores that absorb in the UV region. nih.gov
A versatile HPLC system for the identification of benzimidazole derivatives utilizes a Nucleosil C8 column with a gradient elution. nih.gov The mobile phase consists of two components: Phase A (85% orthophosphoric acid/water/acetonitrile in a 0.05:75:25 v/v/v ratio) and Phase B (85% orthophosphoric acid/water/acetonitrile in a 0.05:50:50 v/v/v ratio), with both phases adjusted to a pH of 4.5. nih.gov
Table 2: HPLC Parameters for Analysis of Benzimidazole Derivatives
| Column | Mobile Phase | Detection | Reference |
| Nucleosil C8 | Gradient: Acetonitrile/Water/Orthophosphoric Acid | UV (254 nm, 288 nm) | nih.gov |
| RP-8 | Acetonitrile | Not Specified | researchgate.net |
| Phenomenex Nucleosil C18 | Acetonitrile/Water with 0.5% Glacial Acetic Acid | Not Specified | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry, allowing for the definitive identification of this compound. nih.gov
Research Findings:
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.
For a compound with the same molecular formula as this compound (C₂₃H₂₂N₂O), namely the JWH-018 benzimidazole analog, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 342. This corresponds to the molecular weight of the compound and is a key indicator of its presence. Further fragmentation of the molecular ion provides structural information.
Table 3: GC-MS Data for a Structural Analog of this compound
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectrometry Ion (m/z) | Reference |
| JWH-018 benzimidazole analog | C₂₃H₂₂N₂O | 342.4 g/mol | 342 (M⁺) | Not Applicable |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial analytical technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, this involves quantifying the percentages of carbon (C), hydrogen (H), and nitrogen (N).
Research Findings:
The theoretical elemental composition of this compound can be calculated from its molecular formula, C₂₃H₂₂N₂O. The experimentally determined values should closely match these theoretical percentages to confirm the empirical formula.
Table 4: Elemental Analysis Data
| Compound | Molecular Formula | Calculated C (%) | Calculated H (%) | Calculated N (%) | Found C (%) | Found H (%) | Found N (%) | Reference |
| This compound | C₂₃H₂₂N₂O | 80.67 | 6.47 | 8.18 | Not Available | Not Available | Not Available | |
| 2-(naphthalen-1-yl)-1H-benzo[d]imidazole | C₁₇H₁₂N₂ | 83.58 | 4.95 | 11.47 | 83.55 | 4.97 | 11.45 | mdpi.com |
Computational Chemistry and Theoretical Studies on 1 1 Naphthoyl 1h Benzimidazole
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, providing a detailed picture of the electronic distribution and reactivity of 1-(1-naphthoyl)-1H-benzimidazole.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. ukm.my By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), DFT can predict the reactivity and kinetic stability of a compound. For instance, a smaller HOMO-LUMO energy gap suggests a molecule is more reactive and less stable. nih.gov
In studies of related benzimidazole (B57391) derivatives, DFT calculations have been employed to optimize molecular geometries and explore electronic properties. ukm.myresearchgate.net The location of HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attacks, respectively. For example, in some benzothiazolyl-benzoylthiourea compounds, the HOMO is located on the benzothiazole (B30560) moiety, while the LUMO is on the benzoylthiourea (B1224501) fragment. ukm.my This separation of frontier orbitals is crucial for understanding charge transfer within the molecule.
Global reactivity parameters derived from DFT, such as electronegativity, chemical hardness, and electrophilicity index, further quantify the reactivity of a molecule. nih.govresearchgate.net These parameters help in understanding the electron-donating or accepting capabilities of the compound. researchgate.net For instance, the introduction of electron-donating or withdrawing groups can significantly influence the electronic structure and, consequently, the reactivity of the benzimidazole core. researchgate.net
The following table showcases representative global reactivity parameters calculated for a series of benzimidazole derivatives using DFT, illustrating how substituent changes can modulate electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| Derivative A | -6.2 | -1.8 | 4.4 | 4.0 | 2.2 |
| Derivative B | -5.9 | -2.1 | 3.8 | 4.0 | 1.9 |
| Derivative C | -6.5 | -2.0 | 4.5 | 4.25 | 2.25 |
This is a representative table based on typical values found in the literature for similar compounds and is for illustrative purposes.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also utilized to derive the electronic properties of benzimidazole derivatives. nih.gov These methods can be used to calculate various properties, including bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray diffraction. nih.gov
Studies on 1,2-disubstituted benzimidazoles have shown that calculated geometrical parameters can be in good agreement with experimental values. nih.gov Furthermore, ab initio calculations are employed to determine properties like molecular electrostatic potential (MEP), which identifies regions of a molecule that are rich or poor in electrons, providing insights into non-covalent interactions. nih.gov Natural Bond Orbital (NBO) analysis, another ab initio-based technique, helps in understanding charge distribution and delocalization within the molecule. nih.gov
Semi-empirical methods, which combine a theoretical framework with some experimentally determined parameters, offer a computationally less expensive approach for studying large molecules. dtic.mil These methods are particularly useful for performing conformational analysis, which involves identifying the stable three-dimensional arrangements of a molecule. researchgate.net
The conformational landscape of a molecule like this compound, which has flexible bonds, can be explored to identify low-energy conformers. researchgate.net Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dependent on its 3D structure. The energy calculations of the conformational energy landscape can classify variations in molecular shape into changes and adjustments of conformers. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic view of this compound, allowing for the exploration of its conformational flexibility and interactions with biological targets.
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal the conformational landscape of a compound and how it changes in different environments. nih.govresearchgate.net These simulations are instrumental in understanding the function of biomolecules and can provide insights that are not accessible through static modeling alone. nih.gov
For benzimidazole derivatives, MD simulations can be used to study their stability when bound to a protein target. semanticscholar.orgnih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex during the simulation can indicate the stability of the binding. semanticscholar.orgnih.gov A stable complex will generally show lower RMSD and RMSF values. semanticscholar.orgnih.gov MD simulations can also be used to explore the conformational space of a molecule that may not be sampled in shorter simulations, offering a more complete picture of its dynamic behavior. researchgate.net The expansion of computational power has made MD simulations an indispensable tool for understanding biomolecular function. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. ajrconline.org This method is widely used in drug discovery to screen potential drug candidates and to understand the mechanism of action of a compound. nih.govscirp.orgresearchgate.net The process involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity. ajrconline.org
For this compound and related compounds, molecular docking can be used to predict their interactions with various biological targets. nih.govscirp.orgresearchgate.net Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding site of the protein. ukm.mynih.gov These interactions are crucial for the stability of the protein-ligand complex and for the biological activity of the compound. ukm.my
The results of docking studies are often presented in terms of a binding energy or a docking score, with lower values indicating a more favorable interaction. semanticscholar.orgnih.gov The following table provides a hypothetical example of docking results for this compound with a protein target.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | TYR234, LEU345, PHE456 |
| Hydrogen Bonds | 1 with TYR234 |
| Hydrophobic Interactions | LEU345, PHE456 |
This is a representative table based on typical values and interactions found in the literature for similar compounds and is for illustrative purposes.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), representing the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr These models serve as 3D queries in virtual screening, a computational technique used to search large libraries of compounds for potential new drug leads, thereby saving significant time and resources in the drug discovery pipeline. dovepress.comnih.gov The generation of a pharmacophore model can be approached in two primary ways: ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is built from the known 3D structure of the biological target, such as a protein's binding site. d-nb.infonih.gov
For benzimidazole derivatives, pharmacophore modeling has been successfully applied to identify novel compounds with potential therapeutic activities. For instance, a study on FXR agonists developed a five-feature pharmacophore model (HHHRR) consisting of three hydrophobic features and two aromatic rings. researchgate.net This model yielded a robust 3D-QSAR model and helped in understanding the binding affinity of numerous benzimidazole-based compounds. researchgate.net The process typically involves generating conformers for each molecule, identifying pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings), and then creating a hypothesis that aligns these features from the most active compounds. d-nb.inforesearchgate.net
Virtual screening (VS) campaigns often employ these pharmacophore models as initial filters to prioritize compounds for further investigation. dovepress.comnih.gov In the context of discovering new antimalarial agents, benzimidazoles have been identified as a promising chemical class. nih.gov Virtual screening of compound libraries against targets like β-haematin has been used to identify potential inhibitors. nih.gov Molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor, is frequently used in conjunction with or following pharmacophore-based screening to refine the results and predict binding conformations that are energetically favorable. nih.govresearchgate.netresearchgate.net For example, docking simulations have shown that benzimidazole derivatives can interact with key residues in the active sites of enzymes, providing a rationale for their observed biological activity. nih.govmdpi.com
Analysis of Molecular Orbitals and Electron Density Distributions
Theoretical studies using methods like Density Functional Theory (DFT) provide profound insights into the electronic structure of molecules, which is crucial for understanding their reactivity, stability, and potential interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). niscpr.res.innih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. niscpr.res.in The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. niscpr.res.innih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
In studies of benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed over other parts of the molecule, depending on the substituents. niscpr.res.inresearchgate.net For example, in a study of 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations showed how different substituents on the phenyl rings influenced the HOMO and LUMO energy levels. biointerfaceresearch.comresearchgate.net The HOMO-LUMO gap is a key descriptor in these analyses, providing a measure of the molecule's electron conductivity and chemical stability. niscpr.res.in Calculations for various benzimidazole derivatives have shown that modifications to the core structure can significantly alter the energy gap, thereby tuning the molecule's electronic properties. biointerfaceresearch.combiolscigroup.us
Table 1: Representative Frontier Molecular Orbital Energies and Properties of Benzimidazole Derivatives Note: These values are illustrative and derived from various studies on different benzimidazole derivatives, not specifically this compound.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |
|---|---|---|---|---|
| Substituted 1H-Benzimidazole | -6.25 | -1.55 | 4.70 | General reactivity studies |
| Anthelmintic Benzimidazole | -6.50 | -1.20 | 5.30 | QSAR analysis biolscigroup.us |
| N-Butyl-1H-benzimidazole | -5.89 | -0.54 | 5.35 | DFT study researchgate.netmdpi.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
MEP analysis of benzimidazole derivatives reveals the reactive sites of the molecules. nih.gov For instance, in N-butyl-1H-benzimidazole, MEP analysis has been used to identify the electrophilic and nucleophilic regions, which helps in understanding its interaction with other molecules. nih.govdoaj.org In a study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis showed positive potential zones near the N-H bonds, indicating their role in forming hydrogen bonds in the crystal structure. nih.govresearchgate.net For this compound, one would expect regions of negative potential around the carbonyl oxygen and the nitrogen atoms of the benzimidazole ring, making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms on the aromatic rings would exhibit positive potential.
NBO analysis has been performed on various benzimidazole derivatives to understand their electronic structure and stability. nih.govresearchgate.net For example, in a study of N-Butyl-1H-benzimidazole, NBO analysis revealed significant delocalization of σ- and π-electrons, such as the transfer from a σ(C-C) bond to antibonding σ(C-N) and σ(C-H) orbitals, which stabilizes the molecule. doaj.orgresearchgate.net These analyses help to quantify the resonance effects and hyperconjugative interactions that are fundamental to the chemical behavior of the benzimidazole scaffold. icm.edu.pl
Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Benzimidazole Derivative Note: This table is a representative example based on general findings for benzimidazole systems.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N3 | π(C1-C2) | 35.5 | Lone Pair -> Antibonding π |
| π(C5-C6) | π(C1-C2) | 20.1 | π -> Antibonding π |
| σ(C1-H8) | σ*(C1-N3) | 2.5 | σ -> Antibonding σ |
The Electron Localization Function (ELF) is a method used in computational chemistry to visualize the regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. nih.govdoaj.org The ELF is a scalar field whose values range from 0 to 1. High ELF values (close to 1) correspond to regions with a high probability of finding an electron pair, clearly distinguishing core, bonding, and non-bonding (lone pair) electrons. doaj.org
Studies on compounds like N-Butyl-1H-benzimidazole have utilized ELF analysis to confirm the presence and location of bonding and non-bonding electrons. nih.govdoaj.org This topological analysis provides a chemically intuitive picture of the electron distribution, complementing other methods like MEP and NBO to give a comprehensive understanding of the molecule's electronic structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netbiointerfaceresearch.com These models are typically expressed as mathematical equations that relate molecular descriptors (e.g., electronic, steric, hydrophobic) to an observed activity or property. biolscigroup.usnih.gov
QSAR studies have been extensively performed on benzimidazole derivatives for various therapeutic targets. For example, 3D-QSAR models have been developed for benzimidazole derivatives as angiotensin II-AT1 receptor antagonists, identifying the importance of lipophilicity and hydrogen bonding for activity. nih.gov Another study on benzimidazole derivatives with antiprotozoal activity developed a QSAR model with high predictive potential, highlighting key thermodynamic, electronic, and spatial descriptors. researchgate.net These models are invaluable for guiding the design of new, more potent compounds by predicting their activity before synthesis. biointerfaceresearch.comresearchgate.net The development of a robust QSAR model involves selecting a training set of compounds, calculating relevant descriptors, generating a statistical model (e.g., using multiple linear regression), and validating the model's predictive power with a test set of compounds. researchgate.netnih.gov
Development of Molecular Descriptors
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its topological, geometrical, and electronic features. The development of these descriptors is the foundational step in creating quantitative structure-activity relationship (QSAR) models. For benzimidazole derivatives, a wide array of descriptors are typically calculated to capture the structural nuances that influence their biological activity. researchgate.net
These descriptors fall into several categories:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule, describing atomic connectivity. Examples include the Randic topological index (R) and the Balaban topological index (J), which quantify aspects of molecular branching and shape. researchgate.net
Shape Descriptors: Kier's shape indices (kα1, kα2, kα3) are calculated to describe the molecule's shape in relation to its size and degree of branching. researchgate.net
Quantum-Chemical Descriptors: These are derived from the molecule's electronic structure, often calculated using quantum mechanics methods. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy difference between them (HOMO-LUMO gap), total energy (TE), electronic energy, and the dipole moment (µ). researchgate.netnih.gov These descriptors are crucial for modeling reactivity and intermolecular interactions.
Alignment-Independent Descriptors: These 3D descriptors, such as T_N_O_6 (count of nitrogen and oxygen atoms separated by six bonds), provide information about the spatial arrangement of specific atoms without requiring molecular alignment. nih.gov
The selection and calculation of these descriptors for this compound would provide the necessary input for building predictive statistical models.
Table 1: Common Molecular Descriptors in Benzimidazole Research
| Descriptor Category | Specific Descriptor | Information Encoded |
|---|---|---|
| Topological | Randic Index (R) | Molecular branching and complexity |
| Balaban Index (J) | Topology and size of the molecule | |
| Shape | Kier's Shape Indices (kα) | Molecular shape and flexibility |
| Quantum-Chemical | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment (µ) | Polarity and charge distribution | |
| Alignment-Independent | T_N_O_6 | Count of specific atom pairs at a defined distance |
Statistical Models for Activity/Property Prediction
Once molecular descriptors are developed, statistical models can be constructed to establish a quantitative relationship between these descriptors and the biological activity or properties of a series of compounds. mdpi.com These Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in drug discovery for predicting the activity of novel molecules. researchgate.netarxiv.org
For benzimidazole derivatives, various statistical methods have been employed to build robust QSAR models. biointerfaceresearch.comnih.gov Common techniques include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant molecular descriptors to the biological activity. biointerfaceresearch.comnih.gov
k-Nearest Neighbor (kNN) Analysis: This is a non-linear method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space. researchgate.net
The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Key statistical parameters include the squared correlation coefficient (R²) for the training set, the squared cross-validation coefficient (q² or R²cv) for internal validation, and the predictive squared correlation coefficient (R²pred) for the external test set. researchgate.netnih.gov A robust model will have high values for these parameters, indicating a strong correlation between the descriptors and the activity and demonstrating its ability to accurately predict the activities of new compounds. nih.govnih.gov
For a series of benzimidazole analogs, a hypothetical QSAR study might yield data like that shown in the table below, correlating descriptors with experimentally observed inhibitory concentrations (pIC50).
Table 2: Illustrative QSAR Data for a Series of Benzimidazole Analogs
| Compound | Balaban Index (J) | Dipole Moment (µ) | Experimental pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|---|---|
| Analog 1 | 2.15 | 3.4 D | 7.25 | 7.18 | 0.07 |
| Analog 2 | 2.33 | 4.1 D | 7.80 | 7.75 | 0.05 |
| Analog 3 | 1.98 | 2.9 D | 6.90 | 7.01 | -0.11 |
| Analog 4 | 2.41 | 4.5 D | 8.10 | 8.15 | -0.05 |
| Analog 5 | 2.05 | 3.1 D | 7.05 | 7.09 | -0.04 |
Note: This table contains representative data to illustrate the output of a QSAR study and does not represent actual experimental values for this compound.
Computational Predictions of Molecular Interactions and Binding Affinities
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor or enzyme. nih.govsemanticscholar.org These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex, which is crucial for understanding the mechanism of action. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. ukm.my For benzimidazole derivatives, docking studies have been extensively used to elucidate their binding modes with various targets, including:
Protein Kinases: Such as c-Jun N-terminal kinases (JNKs) and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer and neurodegenerative diseases. nih.govukm.my
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key targets in Alzheimer's disease therapy. nih.gov
Tubulin: The protein that forms microtubules is a well-known target for anticancer agents. semanticscholar.org
Cannabinoid Receptors (CB1 and CB2): Benzimidazoles have been explored as ligands for these receptors, which are involved in pain, inflammation, and other physiological processes. nih.gov
Docking simulations reveal the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and key amino acid residues in the binding pocket. researchgate.netnih.gov The docking score, an estimation of the binding affinity, helps in ranking and prioritizing compounds for further development. researchgate.netsemanticscholar.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. semanticscholar.org These simulations provide a more realistic picture of the interactions in a physiological environment.
The binding of a ligand like this compound to a hypothetical kinase active site might involve interactions as detailed in the following table.
Table 3: Predicted Binding Interactions of a Benzimidazole Ligand with a Kinase Active Site
| Amino Acid Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
|---|---|---|---|
| GLU196 | Hydrogen Bond | 2.1 | Benzimidazole N-H |
| LYS179 | Hydrogen Bond | 2.4 | Naphthoyl Carbonyl Oxygen |
| ARG184 | Pi-Cation | 3.8 | Naphthyl Ring |
| TRP9 | Pi-Pi Stacking | 4.2 | Benzimidazole Ring |
| VAL125 | Hydrophobic | 3.9 | Naphthyl Ring |
| LEU201 | Hydrophobic | 4.1 | Naphthyl Ring |
Note: This table is an illustrative example of typical interactions observed in docking studies of benzimidazole derivatives and does not represent specific data for this compound.
Mechanistic Investigations of 1 1 Naphthoyl 1h Benzimidazole in Biological Systems in Vitro and in Silico Research
In Vitro Receptor Binding and Ligand Affinity Studies
While direct in vitro receptor binding and ligand affinity studies specifically for 1-(1-naphthoyl)-1H-benzimidazole are not extensively detailed in the provided search results, the broader class of benzimidazole (B57391) derivatives has been a subject of such investigations. Benzimidazoles are recognized for their ability to interact with a variety of biopolymers due to their structural similarity to purines, a component of DNA and RNA. nih.gov This characteristic suggests a potential for receptor interaction.
For instance, studies on related imidazole (B134444) compounds, such as 4-[1-(1-naphthyl)ethyl]-1H-imidazole, have demonstrated high potency and selectivity as α2-adrenoceptor agonists. nih.gov Receptor binding studies on this compound in rat brain tissue indicated that the stereochemistry (S-(+)- and R-(-)-isomers) significantly influences the affinity for both α1- and α2-adrenoceptors. nih.gov Although not the exact compound of interest, this highlights the capacity of the imidazole core, a key feature of this compound, to engage in specific receptor interactions.
Furthermore, in silico molecular modeling has been employed to predict the interaction of benzimidazole derivatives with target receptors. Comparative molecular field analysis (CoMFA) on a set of 1H-benzimidazole derivatives suggested that specific structural features favor binding to target receptors in Entamoeba histolytica. nih.gov While these studies provide a framework for understanding how benzimidazole derivatives might bind to receptors, specific experimental data on the receptor binding profile of this compound is needed for a complete picture.
Enzymatic Modulation and Inhibition Studies (e.g., α-glucosidase, 14α-demethylase, DHFR)
Research has shown that benzimidazole derivatives can modulate the activity of various enzymes, indicating their potential as therapeutic agents.
α-Glucosidase: Benzimidazole derivatives are being investigated for their potential to manage diabetes by targeting enzymes like α-glucosidase. researchgate.net Inhibition of this enzyme helps in controlling carbohydrate metabolism. researchgate.net
14α-demethylase: A significant area of research for benzimidazole derivatives is their role as antifungal agents through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to the destabilization and disruption of the fungal cell wall and ultimately fungal cell death. nih.govnih.gov The mechanism of action involves the benzimidazole molecule interacting with the heme iron in the active site of the enzyme, causing a conformational change that blocks the demethylation of lanosterol. nih.gov Azole antifungal drugs, a class that includes some benzimidazole derivatives, act as non-competitive inhibitors by binding as a sixth ligand to the heme iron. nih.gov The effectiveness of these azole compounds is determined by the strength of their binding to the heme iron and the affinity of the N-1 substituent for the cytochrome protein. nih.gov
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase (DHFR) is another key enzyme targeted by benzimidazole derivatives. nih.gov DHFR is essential for maintaining the cellular pool of tetrahydrofolate (THF), making it a critical target for antimicrobial and anticancer therapies. nih.gov Molecular docking studies have been performed to investigate the interaction between benzimidazole derivatives and DHFR from Staphylococcus aureus. nih.gov These studies aim to understand the binding modes and interactions with key amino acids in the active site of the enzyme. nih.gov While some benzimidazole derivatives have been designed and synthesized as DHFR inhibitors, their potency can be lower compared to established inhibitors like trimethoprim. nih.gov
Cellular Pathway Modulation in Research Models (e.g., apoptosis, cell cycle regulation in cell lines)
Benzimidazole derivatives have been shown to influence key cellular pathways, particularly those involved in cell proliferation and death, such as apoptosis and cell cycle regulation.
Apoptosis: Numerous studies have demonstrated the ability of benzimidazole derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.govjksus.org This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents. researchgate.netjksus.org One of the ways they trigger apoptosis is by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, subsequently activating caspases and leading to cell death. nih.gov
Specific benzimidazole derivatives have been shown to induce apoptosis in various cancer cell lines, including:
HepG2 (hepatoblastoma) and HEp-2 (cervical cancer) cells. nih.gov
T98G (glioblastoma), PC3 (prostate), MCF-7 (breast), and H69AR (lung) cancer cells. nih.gov
A2780 and A2780 Adriamycin (ADR) ovarian cancer cells. researchgate.net
The induction of apoptosis is often confirmed by methods such as Annexin V staining. researchgate.netnih.gov
Cell Cycle Regulation: In addition to inducing apoptosis, benzimidazole derivatives can also exert their anticancer effects by arresting the cell cycle at specific phases, thereby inhibiting the uncontrolled growth of cancer cells. nih.govresearchgate.net Research has shown that these compounds can cause cell cycle arrest at the G0/G1, S, or G2/M phases. nih.gov For example, the benzimidazole derivative CCL299 was found to induce G1-phase cell-cycle arrest in HepG2 and HEp-2 cell lines. nih.gov This arrest was associated with the upregulation of p53 and p21 expression and the downregulation of p-CDK2 expression. nih.gov Another study reported that certain benzimidazole derivatives caused cell cycle arrest in the Sub-G1 phase in chondrosarcoma cells. researchgate.net
Identification and Characterization of Molecular Targets
The biological activities of benzimidazole derivatives stem from their interaction with specific molecular targets. Research has identified several key proteins and enzymes that are modulated by this class of compounds.
One of the most well-characterized targets is lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway in fungi. nih.govnih.gov Inhibition of CYP51 by benzimidazole-containing azole antifungals disrupts the fungal cell membrane, leading to cell death. nih.govnih.gov
Another important target is dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and cell proliferation. nih.gov Molecular docking studies have predicted that DHFR from Staphylococcus aureus is a likely target for the antimicrobial and anticancer activities of certain N-substituted benzimidazole derivatives. nih.gov
In the context of cancer, benzimidazoles have been found to target several key proteins involved in cell growth and survival. These include:
B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is a significant target for cancer therapy. nih.gov Novel benzimidazole derivatives have been synthesized and shown to act as Bcl-2 inhibitors, inducing apoptosis in various cancer cell lines. nih.gov
Tubulin: Benzimidazole derivatives like albendazole (B1665689) and thiabendazole (B1682256) are known to inhibit tubulin polymerization, which is essential for microtubule formation and cell division. nih.gov This disruption of the cytoskeleton ultimately leads to parasite death. nih.gov Molecular docking simulations have been used to study the interaction of benzimidazoles with the active site of β-tubulin. nih.govsemanticscholar.org
Protein kinases: These enzymes play a critical role in cellular signaling and are often dysregulated in cancer. nih.gov Benzimidazole derivatives have been investigated as inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR) and Aurora B kinase. nih.govnih.gov
Topoisomerases: These enzymes are involved in managing the topological state of DNA. Benzimidazole derivatives have been reported to act as topoisomerase inhibitors. nih.gov
Studies on Molecular Interactions with Biomolecules (e.g., DNA, proteins, lipids)
The therapeutic effects of this compound and related compounds are rooted in their interactions with essential biomolecules.
DNA Interaction: The planar structure of the benzimidazole nucleus, being isosteric to purine, allows it to interact with DNA. nih.gov Studies have shown that benzimidazole compounds can bind to DNA through different modes, including intercalation and groove binding. nih.gov The specific mode of interaction often depends on the size and conformation of the compound, particularly the number of benzimidazole rings. nih.gov This interaction with DNA can interfere with crucial cellular processes like replication and transcription.
Protein Interaction: Benzimidazoles exhibit a broad range of interactions with various proteins. As discussed in previous sections, they can act as inhibitors of enzymes like 14α-demethylase and dihydrofolate reductase by binding to their active sites. nih.govnih.gov Molecular docking studies have been instrumental in elucidating these interactions, showing how benzimidazole derivatives can form hydrogen bonds, pi-pi interactions, and other non-covalent bonds with amino acid residues within the protein's binding pocket. nih.govnih.gov For example, docking simulations of benzimidazoles with β-tubulin have revealed interactions with key amino acids, leading to the inhibition of tubulin polymerization. nih.govsemanticscholar.org
Lipid Interaction: The lipophilicity of benzimidazole derivatives is an important factor for their biological activity, as it influences their ability to penetrate lipid membranes. nih.gov The inhibition of ergosterol biosynthesis by targeting 14α-demethylase directly affects the composition and integrity of fungal cell membranes, which are primarily composed of lipids. nih.govnih.gov Ergosterol is a key lipid component that regulates the fluidity and permeability of the fungal cell membrane. nih.gov Its depletion leads to membrane destabilization and cell death. nih.gov
Investigations into Antimicrobial Mechanisms (In Vitro)
The antimicrobial properties of benzimidazole derivatives have been extensively studied, revealing multiple mechanisms of action against various pathogens.
Inhibition of Microbial Enzyme Systems
A primary antimicrobial mechanism of benzimidazole derivatives is the inhibition of essential microbial enzymes. A key target, particularly in fungi, is lanosterol 14α-demethylase (CYP51) . nih.govnih.gov This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway. nih.govnih.gov By inhibiting CYP51, these compounds prevent the formation of ergosterol, a vital component of the fungal cell membrane that is distinct from mammalian sterols. nih.govnih.gov The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. nih.govnih.gov The interaction involves the benzimidazole compound binding to the heme iron within the active site of the enzyme. nih.gov
Another important enzyme system targeted by benzimidazoles is dihydrofolate reductase (DHFR) . nih.gov This enzyme is crucial for the synthesis of tetrahydrofolate, a necessary precursor for the production of nucleotides and some amino acids in both bacteria and eukaryotic cells. nih.gov By inhibiting DHFR, benzimidazole derivatives can disrupt DNA synthesis and repair, leading to the inhibition of microbial growth. nih.gov Molecular docking studies have been employed to understand the binding interactions between benzimidazole derivatives and bacterial DHFR. nih.gov
The broad-spectrum antimicrobial potential of the benzimidazole scaffold is well-documented, with various derivatives showing activity against a range of bacteria and fungi. nih.gov
Disruption of Cellular Processes in Microorganisms
The emergence of microbial resistance to existing antibiotics has underscored the urgent need for novel antimicrobial agents. In this context, synthetic heterocyclic compounds, such as this compound, have garnered significant interest. While direct mechanistic studies on this compound are limited, a substantial body of in vitro and in silico research on its constituent moieties—the benzimidazole core and the naphthoyl group—provides a strong basis for predicting its likely mechanisms of action against various microorganisms. This section will explore the potential ways in which this compound may disrupt essential cellular processes in bacteria and fungi, drawing upon the established activities of related compounds.
The antimicrobial action of benzimidazole derivatives is often attributed to their structural similarity to purines, which are fundamental components in the biosynthesis of nucleic acids and proteins. rdd.edu.iq It is hypothesized that these derivatives, including this compound, may act as competitive inhibitors, interfering with the metabolic pathways that are crucial for microbial growth and proliferation. rdd.edu.iq
In silico molecular docking studies have further elucidated the potential targets of benzimidazole-based compounds. One of the key proposed mechanisms is the inhibition of bacterial gyrase, an essential enzyme involved in DNA replication. acs.org By binding to this enzyme, the compound could effectively halt cell division and lead to bacterial death. acs.org Another identified target is topoisomerase-II, an enzyme critical for managing DNA topology during replication and transcription. asianpubs.org In silico analyses have indicated that certain benzimidazole derivatives exhibit a strong binding affinity for the active site of this enzyme. asianpubs.org
Furthermore, the benzimidazole scaffold has been implicated in the disruption of microbial cytoskeletal structures. Specifically, it has been shown to inhibit tubulin polymerization, a process vital for cell division and maintenance of cell shape. nih.gov This mode of action is particularly relevant for antifungal activity.
The lipophilic nature of the naphthyl group in this compound is thought to play a crucial role in its antimicrobial potential by enhancing its ability to penetrate microbial cell membranes. ijpsjournal.com This increased membrane permeability could facilitate the entry of the compound into the cell, allowing it to reach its intracellular targets more effectively. Moreover, the planar structure of the naphthyl moiety suggests a potential for DNA intercalation. nih.gov This process involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Some studies on naphthyl derivatives also point towards the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the disruption of the microbial antioxidant defense systems as a possible mechanism of action. nih.gov
The synergistic effect of the benzimidazole and naphthoyl components could result in a potent antimicrobial agent with a multi-targeted mechanism of action, making it a promising candidate for further investigation in the development of new antimicrobial therapies.
Table of Potential Microbial Targets and Inhibitory Effects
| Potential Target | Proposed Mechanism of Action | Relevant Moiety | Supporting Evidence |
| Nucleic Acid Biosynthesis | Competitive inhibition with purines | Benzimidazole | Structural analogy to purines rdd.edu.iq |
| Bacterial Gyrase | Inhibition of enzyme activity, leading to impaired DNA replication | Benzimidazole | In silico molecular modeling studies acs.org |
| Topoisomerase-II | Binding to the active site, disrupting DNA topology | Benzimidazole | In silico docking analyses asianpubs.org |
| Tubulin Polymerization | Inhibition of microtubule formation, disrupting cell division | Benzimidazole | Studies on antiprotozoal activities of benzimidazoles nih.gov |
| Microbial Cell Membrane | Enhanced penetration due to lipophilicity | Naphthoyl | General property of lipophilic aromatic compounds ijpsjournal.com |
| DNA Intercalation | Insertion between DNA base pairs, disrupting replication and transcription | Naphthoyl | Planar aromatic structure of naphthalene (B1677914) nih.gov |
| Antioxidant Defense System | Induction of oxidative stress through ROS generation | Naphthoyl | Mechanistic studies on naphthyliminopropylene glycol derivatives nih.gov |
Chemical Reactivity, Stability, and Transformation Pathways of 1 1 Naphthoyl 1h Benzimidazole
Intrinsic Stability of the Benzimidazole (B57391) and Naphthoyl Moieties
However, the linkage between these two stable moieties, an amide bond, introduces a potential site for chemical transformation. While the compound is stable in the solid state, it exhibits susceptibility to degradation in solution, particularly through hydrolysis and photochemical reactions. nih.gov
Reaction Pathways and Product Characterization
The transformation of 1-(1-naphthoyl)-1H-benzimidazole can proceed through several pathways, including hydrolysis, oxidation, reduction, and photochemical reactions.
Hydrolytic Stability and Degradation Pathways
Hydrolysis is a common degradation pathway for pharmaceuticals, often influenced by pH and temperature. researchgate.net For N-acylimidazoles, the rate of hydrolysis can be affected by steric effects and the nature of substituents. nih.gov In the case of this compound, hydrolysis would lead to the cleavage of the amide bond, yielding 1-naphthoic acid and benzimidazole. The rate of this degradation is dependent on factors such as the presence of electron-withdrawing or electron-donating groups. researchgate.net Generally, electron-withdrawing groups tend to enhance the rate of hydrolysis. researchgate.net
Oxidative and Reductive Transformations
The benzimidazole and naphthoyl moieties can undergo both oxidation and reduction, although the specific conditions required for these transformations in the combined molecule are not extensively detailed in the provided search results.
The benzimidazole ring itself can be susceptible to oxidation. For instance, the imidazole (B134444) moiety in some compounds is liable to base-mediated autoxidation. nih.gov The naphthalene (B1677914) ring can be oxidized by various methods, including enzymatic oxidation by multicomponent enzyme systems from microorganisms, which can lead to the formation of dihydroxynaphthalene derivatives. nih.gov Chemical oxidation can convert naphthalene to phthalic anhydride. lookchem.com
Reduction of the benzimidazole ring system can be achieved using various reducing agents. instras.com The carbonyl group of the naphthoyl moiety can also be reduced. For example, 1-(3-oxopropyl)benzimidazoles can be reduced to the corresponding 1-(3-hydroxypropyl)benzimidazoles using sodium borohydride. researchgate.net A one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes using zinc dust and sodium bisulfite in water can produce benzimidazole derivatives, demonstrating a method for the in-situ reduction of a nitro group and subsequent cyclization. pcbiochemres.comneuroquantology.com
Photochemical Reactivity and Stability
Benzimidazole derivatives can be highly photosensitive in solution. nih.gov Irradiation of benzimidazoles can lead to isomerization and even ring-opening reactions. nih.gov Specifically, irradiation of 1H-indazoles can lead to their permutation into benzimidazoles. nih.govresearchgate.net The photochemical reactivity of naphthol-naphthalimide conjugates has also been studied, showing that irradiation can lead to the formation of quinone methides. mdpi.comresearchgate.net While the specific photochemical pathways for this compound are not explicitly detailed, the inherent photosensitivity of both the benzimidazole and naphthalene moieties suggests that the compound is likely to undergo photochemical transformations upon exposure to light.
pH-Dependent Reactivity Profiles
The reactivity of this compound is expected to be significantly influenced by pH. The rate of hydrolysis of N-acylimidazoles is pH-dependent, with reactions occurring under both acidic and basic conditions. nih.govresearchgate.net For some N-acylimidazole derivatives, the hydrolysis reaction is pH-independent over a certain range (e.g., pH 4 to 9). nih.gov The activation of substituted benzimidazole prodrugs, which are used as proton pump inhibitors, is an acid-induced process, highlighting the critical role of pH in their chemical transformation. nih.gov The rate of this activation is dependent on the environmental pH. nih.gov
Coordination Chemistry: Ligand Properties and Metal Complex Formation
Benzimidazole and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netnih.govnih.govnih.govrsc.orgresearchgate.netresearchgate.netmdpi.com The nitrogen atoms of the imidazole ring are the primary coordination sites. researchgate.net The resulting metal complexes have been investigated for a range of applications, including as potential anticancer agents. nih.govnih.govresearchgate.netnih.gov
This compound, with its benzimidazole core, can act as a ligand. The coordination can occur through the nitrogen atoms of the benzimidazole ring. mdpi.comnih.gov The presence of the naphthoyl group can influence the electronic and steric properties of the ligand, which in turn affects the structure and properties of the resulting metal complexes. The coordination of benzimidazole derivatives to metal ions is often confirmed by shifts in the characteristic infrared stretching frequencies of the C=N bond. nih.govnih.gov The formation of metal complexes with ligands containing both benzimidazole and naphthalene moieties has been reported, with applications in areas such as luminescent probes. researchgate.net
Interactive Data Table: Summary of Reactivity
| Reaction Type | Conditions | Potential Products |
| Hydrolysis | Acidic or basic | 1-Naphthoic acid, Benzimidazole |
| Oxidation | Oxidizing agents | Oxidized benzimidazole and/or naphthalene derivatives |
| Reduction | Reducing agents | Reduced benzimidazole and/or naphthoyl derivatives |
| Photochemical Reaction | UV light | Isomers, ring-opened products |
| Complexation | Metal ions | Metal complexes |
No Publicly Available Research Found for "this compound" in Specified Applications
Following a comprehensive search of available scientific literature, no specific research findings or data could be located for the chemical compound This compound within the requested application areas. The search aimed to identify its use as a research probe, in assay development, its potential in materials science, or its role in scaffold design for new chemical entities.
The performed searches did not yield any studies detailing the synthesis, evaluation, or application of this specific molecule for the outlined purposes. While the broader class of benzimidazole derivatives is extensively studied and well-documented for a wide range of applications, including those specified in the query, the information is not directly transferable to the singular compound "this compound."
General research on the benzimidazole scaffold highlights its importance as a pharmacophore in drug discovery and a versatile component in materials science. nih.govnih.govmdpi.com Studies frequently explore how different substituents at various positions on the benzimidazole ring influence biological activity and physical properties. nih.gov For instance, derivatives are investigated as antimicrobial and anticancer agents, fluorescent probes, and functional materials. nih.govmdpi.com However, this body of work does not specifically mention or characterize the naphthoyl-substituted derivative requested.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound in the public domain accessible through the search, it is not possible to generate the requested scientific article without resorting to speculation or including information on unrelated compounds, which would violate the provided instructions.
Therefore, the content for the following sections and their corresponding subsections could not be generated:
Applications of 1 1 Naphthoyl 1h Benzimidazole As a Research Probe or Chemical Tool
Future Research Directions and Emerging Avenues for 1 1 Naphthoyl 1h Benzimidazole
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Diversity
Future research into the synthesis of 1-(1-naphthoyl)-1H-benzimidazole and its derivatives will likely prioritize the development of more efficient and environmentally friendly methods. lookchem.com Current synthetic routes, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, are well-established but can be improved. tsijournals.comnih.gov Researchers are exploring the use of novel catalysts, such as aluminum boehmite nanoparticles with sulfonic acid, and solvent-free conditions to shorten reaction times, increase yields, and simplify workup procedures. nih.gov
A significant focus will be on creating a wider diversity of benzimidazole-based compounds. This involves exploring new synthetic methodologies like the Chan-Lam cross-coupling reaction to form N-arylbenzimidazoles. researchgate.net By varying the substituents on both the naphthoyl and benzimidazole (B57391) rings, researchers can generate large libraries of analogs. This structural diversity is crucial for tuning the molecule's properties and exploring a broader range of biological activities. tsijournals.com The development of one-pot synthesis protocols and the use of green chemistry principles are also anticipated to be key trends in the synthesis of these heterocyclic compounds. researchgate.netmdpi.com
Advanced Computational Modeling for Deeper Mechanistic Understanding and Prediction
Advanced computational modeling is poised to play a pivotal role in unraveling the mechanisms of action of this compound and guiding the design of new derivatives. Techniques such as molecular docking and molecular dynamics (MD) simulations are increasingly being used to study the interactions between benzimidazole derivatives and their biological targets. nih.govtandfonline.com These methods can predict binding affinities and identify key interactions at the atomic level, providing insights that are difficult to obtain through experimental methods alone. tandfonline.com
Future computational studies will likely employ more sophisticated approaches to predict not only the binding mode but also the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of new compounds. nih.govtandfonline.com Time-dependent density functional theory (TD-DFT) can be used to understand the photophysical properties of these molecules, which is crucial for developing fluorescent probes. acs.org By combining these computational tools, researchers can create predictive models that accelerate the discovery of more potent and selective benzimidazole-based compounds for various research applications. tandfonline.commdpi.com
Development of Sophisticated Probes for Specific Biological Targets (In Vitro)
There is a growing interest in developing benzimidazole derivatives as sophisticated probes for studying specific biological targets in vitro. nih.gov By attaching fluorescent tags or other reporter groups to the benzimidazole scaffold, researchers can create tools to visualize and track biological processes within cells. nih.gov For instance, benzimidazole-based probes have been developed for the detection of cysteine in human urine and for labeling cellular protein arginine deiminases (PADs). nih.govnih.gov
The design of these probes requires a careful balance to ensure that the attached label does not interfere with the compound's ability to bind to its target. nih.gov Future research will focus on creating "clickable" probes that can be easily modified and used in various chemoproteomic techniques to identify the targets and off-targets of the parent compounds. nih.gov These advanced probes will be invaluable for target engagement assays and for elucidating the cellular functions of the proteins that this compound and its analogs interact with. nih.govnih.gov
Integration with High-Throughput Screening Methodologies (non-clinical)
High-throughput screening (HTS) is a powerful technology for rapidly assessing the biological activity of large numbers of compounds. news-medical.net Integrating libraries of this compound derivatives into HTS campaigns is a key future direction for discovering new biological functions. nih.gov HTS assays can be either cell-based, which assesses the effect of a compound on whole cells, or target-based, which measures the interaction with a specific protein or enzyme. nih.gov
Researchers have successfully used HTS to screen diversity libraries of benzimidazole compounds to identify selective inhibitors of specific targets, such as the FLT3 kinase in leukemia cells. nih.gov Future efforts will focus on developing robust and automated HTS platforms to screen these compounds against a wide array of biological targets. mdpi.com The data generated from these large-scale screens will be crucial for building structure-activity relationship (SAR) models and identifying promising "hit" compounds for further investigation in a non-clinical research context. news-medical.net
Investigation of Multi-Targeting Approaches within Research Contexts
The traditional "one-drug, one-target" paradigm is being increasingly complemented by multi-targeting approaches, where a single compound is designed to interact with multiple biological targets. nih.govnih.gov This strategy is particularly relevant for complex biological systems and diseases where multiple pathways are involved. The benzimidazole scaffold, due to its ability to interact with a wide range of biological targets, is an excellent starting point for developing multi-target agents. nih.govnih.gov
Future research will focus on the rational design of benzimidazole-triazole hybrids and other derivatives that can simultaneously modulate the activity of multiple targets, such as different protein kinases or enzymes. mdpi.comnih.gov For example, benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov Computational methods will be instrumental in designing these multi-target compounds, and extensive in vitro testing will be required to validate their activity and understand their complex mechanisms of action. This approach holds promise for developing novel research tools to probe complex biological networks. nih.govnih.gov
Q & A
Q. Notes
- Avoid using commercial sources (e.g., BenchChem) for structural or bioactivity data; prioritize peer-reviewed studies .
- For crystallography, SHELX remains a gold standard despite newer software .
- Always cross-reference experimental findings with computational models to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
